molecular formula C8H12 B054767 2,3-Dimethyl-1,3-cyclohexadiene CAS No. 4430-91-5

2,3-Dimethyl-1,3-cyclohexadiene

Cat. No.: B054767
CAS No.: 4430-91-5
M. Wt: 108.18 g/mol
InChI Key: LYIAPOCBDHFNSZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,3-cyclohexadiene, also known as this compound, is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Ion Formation and Fragmentation in Femtosecond Ionization : Harada et al. (2001) studied the formation of parent and fragment ions of organic molecules including 2,3-dimethyl-1,3-butadiene, a close relative of 2,3-Dimethyl-1,3-cyclohexadiene, under high-intensity femtosecond laser pulses. They found significant differences in ionization and fragmentation behavior depending on the electronic transition properties of the molecules (Harada et al., 2001).

  • Homogeneous Catalysis in Hydrosilylation of Dienes : In a study by Cornish et al. (2011), the hydrosilylation of linear 1,3-dienes and 1,3-cyclohexadienes using octacarbonyldicobalt(0) was examined. This research highlights the potential use of this compound in catalysis and synthetic chemistry (Cornish et al., 2011).

  • Reactivity with Conjugated Dienes and Styrene : Bottini et al. (1975) explored the reactivity of 1,2-cyclohexadiene in the presence of conjugated dienes, including studies on relative reactivities with various dienes and styrene. These findings are pertinent for understanding the reactivity of similar compounds like this compound (Bottini et al., 1975).

  • Formation of Intact Molecular Ions : Tanaka et al. (2006) researched the ionization and fragmentation of 2,3-dimethyl-1,3-butadiene by femtosecond pulses. Their study provides insights into the behavior of similar molecules under intense laser excitation (Tanaka et al., 2006).

  • Diels-Alder Cycloaddition Reactions : Yılmaz and Kus (2017) investigated the Diels-Alder cycloaddition reaction involving 1,3-cyclohexadiene. This research is relevant for understanding cycloaddition reactions of similar dienes, such as this compound (Yılmaz & Kus, 2017).

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene involves the formation of a dimeric intermediate in the presence of potassium tert-butoxide (t-BuOK), which then evolves to form the self-condensation product in an acidic medium .

Safety and Hazards

2,3-Dimethyl-1,3-cyclohexadiene is flammable and poses a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated .

Future Directions

The future directions for the study and application of 2,3-Dimethyl-1,3-cyclohexadiene could involve further exploration of its synthesis, reactivity, and bioactivities . Additionally, its mechanism of action could be further investigated to understand its behavior in various chemical reactions .

Properties

IUPAC Name

2,3-dimethylcyclohexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAPOCBDHFNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyl-1,3-cyclohexadiene
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2,3-Dimethyl-1,3-cyclohexadiene
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?

A1: this compound can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.

    Q2: What are the potential applications of this compound in synthetic chemistry?

    A2: this compound serves as a valuable building block in organic synthesis:

      Q3: What is the historical significance of this compound?

      A: this compound, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.

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